molecular formula C20H19FN4O4S B2934725 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide CAS No. 946215-95-8

4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide

Cat. No. B2934725
CAS RN: 946215-95-8
M. Wt: 430.45
InChI Key: NJEJESWXJLEULN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide, also known as Compound A, is a small molecule inhibitor that has gained significant attention in the field of scientific research. This compound has shown promising results in inhibiting certain enzymes and proteins, making it a potential candidate for the treatment of various diseases.

Scientific Research Applications

Anticancer and Antioxidant Applications

A study by Mehvish and Kumar (2022) described the synthesis of a series of 3(2h)-one pyridazinone derivatives, including compounds structurally related to 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide, with potential antioxidant activity. These compounds were synthesized via esterification and cyclization reactions and demonstrated in vitro antioxidant activity through DPPH and hydrogen peroxide scavenging assays. Molecular docking studies suggested potential anticancer activity, indicating a broad spectrum of biological relevance beyond their antioxidant capabilities (Mehvish & Kumar, 2022).

Antimicrobial Activity

Sarvaiya, Gulati, and Patel (2019) conducted research on the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, which are chemically related to the core structure of interest. These compounds were evaluated for their antimicrobial activity against various bacteria and fungi, showcasing the potential of this chemical scaffold in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Chemosensor Development

Ravichandiran et al. (2019) designed a phenoxazine-based fluorescence chemosensor structurally analogous to 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide. This chemosensor selectively detects Ba2+ ions in the presence of other metal ions, demonstrating high selectivity and sensitivity. The study highlights the compound's application in live cell imaging, indicating its utility in biological research and diagnostics (Ravichandiran et al., 2019).

Anti-Asthmatic Activity

Kuwahara et al. (1996) explored the synthesis and evaluation of (imidazo[1,2-b]pyridazin-6-yl)oxyalkylsulfonamides for their ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. These compounds, related to the chemical structure of interest, showed promising anti-asthmatic activity, indicating potential therapeutic applications in respiratory diseases (Kuwahara et al., 1996).

properties

IUPAC Name

4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(4-sulfamoylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O4S/c21-15-5-3-14(4-6-15)18-11-12-20(27)25(24-18)13-1-2-19(26)23-16-7-9-17(10-8-16)30(22,28)29/h3-12H,1-2,13H2,(H,23,26)(H2,22,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEJESWXJLEULN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide

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